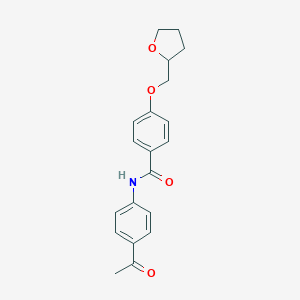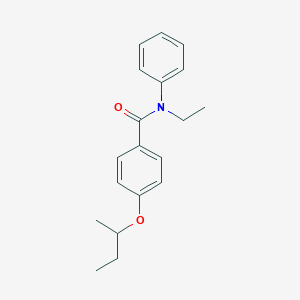
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has been investigated for its potential use in treating various forms of cancer. This compound has been shown to have a high degree of selectivity for inhibiting the activity of specific kinases that play a role in the development and progression of cancer cells.
作用机制
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide works by binding to the ATP-binding site of BTK and ITK, which inhibits their activity and prevents the activation of downstream signaling pathways that promote cell survival and proliferation. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for inhibiting the activity of BTK and ITK, with minimal off-target effects on other kinases. This selectivity is important because it reduces the risk of unwanted side effects and toxicity. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for further development as a cancer therapy.
实验室实验的优点和局限性
One advantage of using N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is its high degree of selectivity for inhibiting the activity of specific kinases. This allows researchers to study the specific role of these kinases in cancer cell development and progression. However, one limitation is that this compound has only been studied in preclinical models and has not yet been tested in clinical trials.
未来方向
Future research on N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide should focus on further elucidating its mechanism of action and studying its efficacy in clinical trials. Additionally, researchers should investigate the potential use of this compound in combination with other cancer therapies to improve its effectiveness. Finally, studies should also be conducted to investigate the potential use of this compound in other diseases beyond cancer, such as autoimmune disorders.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its high degree of selectivity for inhibiting the activity of specific kinases, good pharmacokinetic properties, and minimal off-target effects make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and efficacy in clinical trials.
合成方法
The synthesis of N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide involves the reaction of 4-bromo-N-(4-acetylphenyl)benzamide with tetrahydro-2-furanmethanol in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatographic techniques to yield the final product.
科学研究应用
N-(4-acetylphenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied for its potential use in treating various forms of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have a high degree of selectivity for inhibiting the activity of specific kinases, such as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which play a critical role in the development and progression of cancer cells.
属性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)-4-(oxolan-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C20H21NO4/c1-14(22)15-4-8-17(9-5-15)21-20(23)16-6-10-18(11-7-16)25-13-19-3-2-12-24-19/h4-11,19H,2-3,12-13H2,1H3,(H,21,23) |
InChI 键 |
VRODVRNIBGOQFR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B250372.png)
![N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250373.png)
![2-bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250375.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250377.png)
![N-(4-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B250378.png)
![2-(2-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250380.png)


![4-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250389.png)
![4-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250391.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B250392.png)

![N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)
